3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride
Overview
Description
Scientific Research Applications
Spectroscopic Identification and Derivatization of Cathinones
Spectroscopic studies, including GC-MS, IR, NMR, and X-ray diffraction, have been employed to identify and examine the properties of novel cathinones. These methodologies could potentially apply to the characterization of "3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride," providing insights into its structural and chemical properties (Nycz, Paździorek, Małecki, & Szala, 2016).
Structural Analysis of Designer Cathinones
The structural elucidation of designer cathinones through X-ray diffraction reveals details about their molecular geometry and interactions, which are crucial for understanding their chemical behavior and potential applications. These techniques could be adapted for detailed structural analysis of "this compound" (Wood, Bernal, & Lalancette, 2017).
Anticancer Drug Development
Organotin(IV) complexes with amino acetate functionalized Schiff base have shown significant cytotoxicity against various human tumor cell lines, suggesting a potential route for the development of anticancer drugs. This research indicates the broader potential of incorporating specific chemical structures into pharmacologically active compounds (Basu Baul, Basu, Vos, & Linden, 2009).
Catalysis and Synthetic Applications
Rhodium(I) and iridium(I) complexes have been utilized as catalysts for intramolecular hydroamination, demonstrating the importance of specific chemical structures in facilitating chemical reactions. Such catalytic methodologies could be relevant for the synthesis or modification of compounds including "this compound" (Field, Messerle, Vuong, & Turner, 2005).
Synthetic Methodologies for Medical Intermediates
Synthesis of medical intermediates, such as 2-alkoxypentan-3-amine hydrochlorides, showcases the versatility of chemical synthesis in producing compounds that may serve as key intermediates in drug development. Techniques described for these syntheses could offer a framework for the production of related compounds, including "this compound" (Zhang Ping-rong, 2009).
Properties
IUPAC Name |
3-ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NS.ClH/c1-4-10(5-2)8-11(13)12-9(3)6-7-14-12;/h6-7,10-11H,4-5,8,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYSQRWFGLRBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=C(C=CS1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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